Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone is a heterocyclic compound with the molecular formula C15H26N2O. It is characterized by a spirocyclic structure, which includes a pyrrolidine ring and an azaspiro undecane moiety. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic processes, including the preparation of intermediate compounds followed by cyclization and functionalization steps. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different functional groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Uniqueness
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone is unique due to its specific combination of the pyrrolidine ring and the azaspiro undecane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
67626-54-4 |
---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H26N2O/c18-14(16-10-4-5-11-16)17-12-8-15(9-13-17)6-2-1-3-7-15/h1-13H2 |
InChI Key |
ZJMXHPUXMIFUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.